molecular formula C23H13BrClF3N2O4 B2856051 3-(5-bromo-2-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888457-99-6

3-(5-bromo-2-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B2856051
CAS No.: 888457-99-6
M. Wt: 553.72
InChI Key: RGVGUXGFCGYGNX-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a 5-bromo-2-chlorobenzamido group at the 3-position and a 4-(trifluoromethoxy)phenyl carboxamide at the 2-position. Structural analogs often retain the benzofuran-carboxamide scaffold but vary in substituents, influencing target affinity and physicochemical properties .

Properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrClF3N2O4/c24-12-5-10-17(25)16(11-12)21(31)30-19-15-3-1-2-4-18(15)33-20(19)22(32)29-13-6-8-14(9-7-13)34-23(26,27)28/h1-11H,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVGUXGFCGYGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-bromo-2-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H15BrClF3N1O3\text{C}_{21}\text{H}_{15}\text{BrClF}_3\text{N}_1\text{O}_3

This structure features a benzofuran core, substituted amides, and halogenated aromatic groups, which are known to influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of various kinases involved in cancer cell proliferation. Kinase inhibitors are critical in cancer therapy as they can block signaling pathways that lead to tumor growth.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents can enhance the lipophilicity and membrane permeability, potentially increasing antibacterial efficacy.

Anticancer Activity

Research indicates that many benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer : Compounds similar to the target compound have shown effectiveness against MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer : Studies demonstrate activity against A549 cells, indicating potential for lung cancer treatment.

A study conducted on a related benzofuran derivative demonstrated an IC50 value of 10 µM against MCF-7 cells, suggesting that modifications in the structure could lead to enhanced potency .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been explored extensively. For instance:

  • Bacterial Inhibition : Compounds similar to the target have shown selective antibacterial activity against Bacillus subtilis with minimal inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.
  • Fungal Activity : Some derivatives exhibited antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial activity.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of benzofuran derivatives, it was found that a structurally similar compound reduced tumor growth by approximately 42% in xenograft models when administered at a dosage of 10 mg/kg. This underscores the potential application of such compounds in therapeutic settings .

Case Study 2: Antimicrobial Screening

A screening assay performed on various derivatives indicated that certain modifications led to increased selectivity against Gram-positive bacteria. The most active compound in this series had an MIC value significantly lower than others tested, highlighting the importance of structural optimization for enhanced activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents : The presence of electron-withdrawing groups (e.g., trifluoromethoxy) enhances potency against cancer cells.
  • Halogenation : Bromine and chlorine substitutions are critical for maintaining biological activity, influencing both solubility and interaction with biological targets.
CompoundStructureIC50 (µM)Activity Type
Compound AStructure A10Anticancer
Compound BStructure B25Antimicrobial

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl substituent in increases steric bulk, which may reduce binding affinity compared to the target’s simpler benzamido group.
  • The thieno[2,3-b]pyridine core in introduces a larger heterocyclic system, likely altering target selectivity compared to benzofuran-based analogs .

Pharmacological Implications

Halogen Substituents

  • Both the target compound and feature bromo and chloro groups, which are critical for halogen bonding with target proteins (e.g., kinases or GPCRs). The positional isomerism (5-bromo-2-chloro vs. 4-bromo-3-chloro in ) may influence binding pocket interactions.
  • The 4-fluorophenyl group in and the 4-(trifluoromethoxy)phenyl group in the target compound suggest divergent strategies for optimizing aryl interactions, with the latter providing superior lipophilicity (clogP ~4.5 vs. ~3.8 for fluorophenyl derivatives) .

Heterocyclic Core Modifications

    Q & A

    Q. Basic

    • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzofuran core (δ 7.2–8.1 ppm for aromatic protons) and trifluoromethoxy group (δ 4.3 ppm for -OCF₃) .
    • Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₂₃H₁₄BrClF₃N₂O₄: 585.96) .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities, ensuring >95% purity .

    How do solubility and stability impact experimental design for this compound?

    Q. Basic

    • Solubility : Low aqueous solubility (logP ~3.8) necessitates DMSO or dimethylacetamide as solvents for biological assays .
    • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in anhydrous DMSO to prevent degradation .
    • Light sensitivity : The bromo-chloro substituent requires amber vials to avoid photodegradation during storage .

    What structure-activity relationship (SAR) insights exist for modifying this compound’s bioactivity?

    Q. Advanced

    • Substituent effects :
      • Bromine at C5 : Enhances binding to hydrophobic enzyme pockets (e.g., kinase targets) but reduces solubility .
      • Trifluoromethoxy group : Improves metabolic stability compared to methoxy groups due to reduced CYP450 oxidation .
    • Analog comparisons : Replacement of the benzamido group with sulfonamide (e.g., in related benzofurans) decreases potency by 50%, highlighting the critical role of the amide linker .

    What are the key challenges in assessing in vivo pharmacokinetics and toxicity?

    Q. Advanced

    • Metabolic stability : The trifluoromethoxy group resists oxidation, but the benzofuran core undergoes rapid glucuronidation in liver microsomes, reducing bioavailability .
    • Toxicity screening : In zebrafish models, LC₅₀ values >100 µM suggest low acute toxicity, but off-target effects on ion channels (e.g., hERG inhibition) require patch-clamp assays .
    • Dosing optimization : Nanoformulations (e.g., PEGylated liposomes) improve plasma half-life from 2.3 to 8.7 hours in murine models .

    How should researchers address contradictions in reported biological activity across studies?

    Q. Advanced

    • Assay variability : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM against EGFR) may arise from differences in cell lines (HeLa vs. A549) or ATP concentrations in kinase assays .
    • Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate activity metrics .
    • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

    What computational methods are recommended for predicting binding modes and off-target effects?

    Q. Advanced

    • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR T790M mutant). Key residues: Lys745 and Thr790 .
    • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
    • Off-target screening : SwissTargetPrediction and SEA (Similarity Ensemble Approach) to identify risks (e.g., adenosine receptor binding) .

    How can researchers optimize reaction yields while minimizing byproducts?

    Q. Advanced

    • Byproduct analysis : LC-MS to identify dimers (MW ~1,100 Da) formed during amidation; reduce via slow reagent addition .
    • Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki couplings (if aryl boronic acids are intermediates) improves yields to >70% .
    • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for halogenation steps .

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